

An In-depth Technical Guide to 1-Hydroxypentan-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hydroxypentan-3-one**

Cat. No.: **B13458335**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Hydroxypentan-3-one**, a molecule of interest in various chemical and pharmaceutical research fields. This document elucidates its fundamental chemical properties, including its IUPAC name and synonyms, and presents available quantitative data in a structured format. While a detailed experimental protocol for its synthesis is not extensively documented in publicly available literature, a plausible synthetic pathway is proposed. This guide also explores the broader context of ketone body metabolism, offering insights into the potential biological relevance of β -hydroxy ketones.

Chemical Identity and Properties

IUPAC Name: **1-Hydroxypentan-3-one**[\[1\]](#)

Synonyms:

- 1-Hydroxy-3-pentanone[\[1\]](#)
- 3-Pentanone, 1-hydroxy-[\[1\]](#)
- Hydroxymethylbutanone[\[1\]](#)

CAS Number: 26574-26-5[\[1\]](#)

Molecular Formula: C₅H₁₀O₂[\[1\]](#)

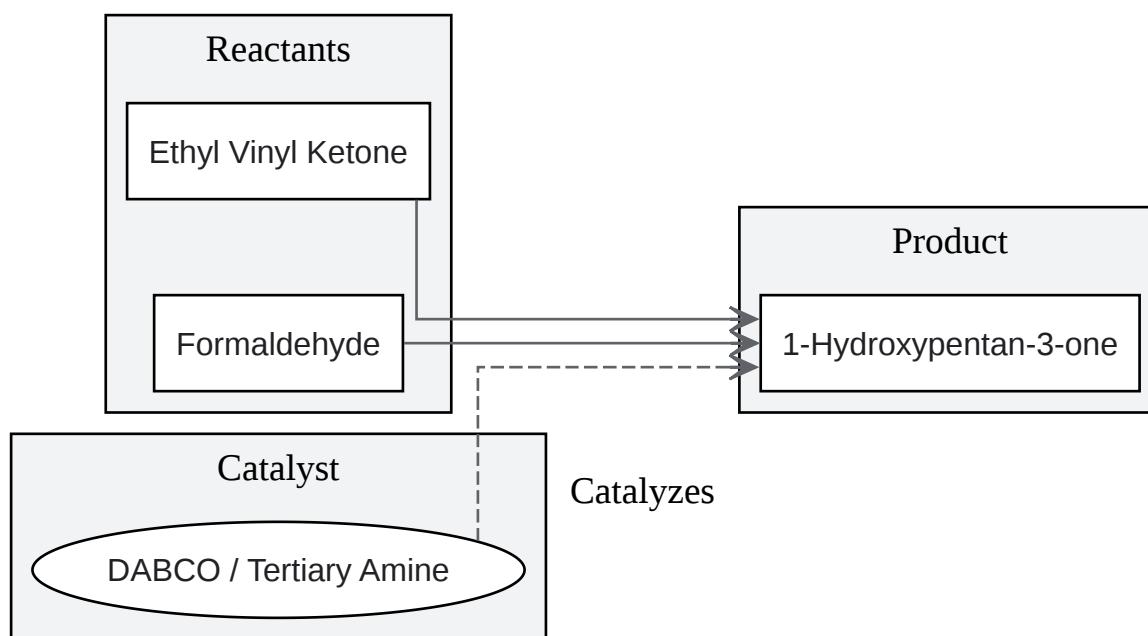
Molecular Weight: 102.13 g/mol [\[1\]](#)

Quantitative Data

A summary of the key physical and chemical properties of **1-Hydroxypentan-3-one** is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Source
Molecular Weight	102.13 g/mol	PubChem [1]
Molecular Formula	C ₅ H ₁₀ O ₂	PubChem [1]
XLogP3-AA	-0.3	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Exact Mass	102.068079557 g/mol	PubChem [1]
Monoisotopic Mass	102.068079557 g/mol	PubChem [1]
Topological Polar Surface Area	37.3 Å ²	PubChem [1]
Heavy Atom Count	7	PubChem [1]
Formal Charge	0	PubChem [1]
Complexity	59.1	PubChem [1]

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **1-Hydroxypentan-3-one** is not readily available in the surveyed literature, its structure suggests a plausible synthetic route

via the Baylis-Hillman reaction.

Proposed Synthetic Pathway: Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.^[2] For the synthesis of **1-Hydroxypentan-3-one**, the likely reactants would be ethyl vinyl ketone and formaldehyde.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed Baylis-Hillman reaction for the synthesis of **1-Hydroxypentan-3-one**.

Methodology Outline:

A typical Baylis-Hillman reaction would involve the slow addition of the aldehyde (formaldehyde) to a mixture of the activated alkene (ethyl vinyl ketone) and the catalyst (e.g., DABCO) in a suitable solvent. The reaction is often slow and may require several days to proceed to completion at room temperature.^[3]

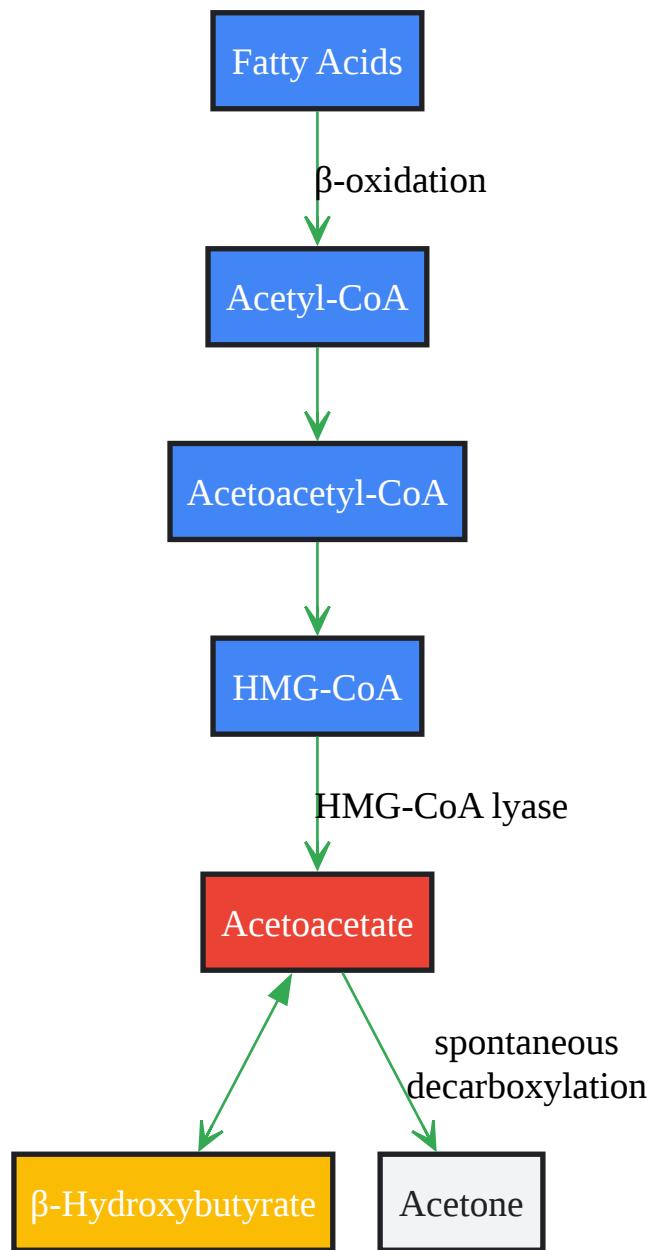
Detailed Protocol (Hypothetical):

- Reactant Preparation: To a stirred solution of ethyl vinyl ketone (1.0 eq) and a tertiary amine catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq) in a suitable solvent (e.g., methanol/water mixture), aqueous formaldehyde (1.2 eq) would be added dropwise.
- Reaction Conditions: The reaction mixture would be stirred at room temperature for an extended period (e.g., 7-14 days), with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield **1-Hydroxypentan-3-one**.

Analytical Characterization

The characterization of **1-Hydroxypentan-3-one** would typically involve standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
- Mass Spectrometry (MS): GC-MS analysis would provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.


Biological Context: Ketone Metabolism

While there is no specific information available on the direct involvement of **1-Hydroxypentan-3-one** in biological pathways, its structure as a β -hydroxy ketone places it within the broader class of ketone bodies. Ketone bodies are crucial energy carriers, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.^{[4][5]}

The primary ketone bodies in humans are acetoacetate, β -hydroxybutyrate, and acetone.^[6] These are synthesized in the liver from fatty acids and transported to peripheral tissues, such

as the brain, heart, and skeletal muscle, where they are converted back to acetyl-CoA and enter the citric acid cycle to produce ATP.[\[5\]](#)

Ketogenesis Pathway Overview:

[Click to download full resolution via product page](#)

Caption: Simplified overview of the ketogenesis pathway in the liver.

Given that β -hydroxybutyrate is a key signaling metabolite with roles extending beyond energy provision, including epigenetic regulation, it is plausible that other β -hydroxy ketones like **1-Hydroxypentan-3-one** could have undiscovered biological activities.^[7] Further research is warranted to explore the potential metabolic fate and signaling functions of this molecule.

Conclusion

1-Hydroxypentan-3-one is a simple yet intriguing molecule. This guide has consolidated the available information on its chemical identity and properties. While a definitive, peer-reviewed synthesis protocol is lacking, a viable synthetic route has been proposed. The structural similarity of **1-Hydroxypentan-3-one** to endogenous ketone bodies suggests potential, yet unexplored, roles in metabolic and signaling pathways. This document serves as a foundational resource for researchers and professionals interested in further investigating the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hydroxypentan-3-one | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ketone Bodies Metabolism [apps.deakin.edu.au]
- 6. Ketone bodies - Wikipedia [en.wikipedia.org]
- 7. β -Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Hydroxypentan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13458335#1-hydroxypentan-3-one-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com